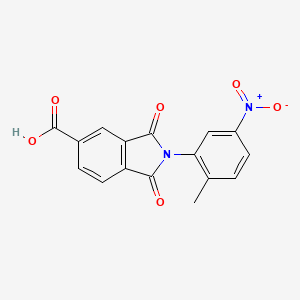
2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid is an organic compound with a complex structure that includes a nitro group, a tolyl group, and a carboxyphthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the o-tolyl group .
Industrial Production Methods: Industrial production of 2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(4-amino-o-tolyl)-4-carboxyphthalimide.
Reduction: Formation of N-(4-amino-o-tolyl)-4-carboxyphthalimide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
- N-(4-nitro-o-tolyl)-4-chlorophthalimide
- (4-nitro-phenyl)-o-tolyl sulfone
- ((4-Nitro-o-tolyl)azo)malononitrile
Comparison: 2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid is unique due to the presence of the carboxyphthalimide group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C16H10N2O6 |
|---|---|
Molecular Weight |
326.26 g/mol |
IUPAC Name |
2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C16H10N2O6/c1-8-2-4-10(18(23)24)7-13(8)17-14(19)11-5-3-9(16(21)22)6-12(11)15(17)20/h2-7H,1H3,(H,21,22) |
InChI Key |
PKJAHSJIWCHJMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid](/img/structure/B8788142.png)
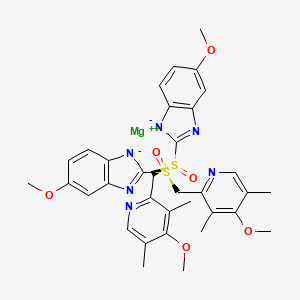

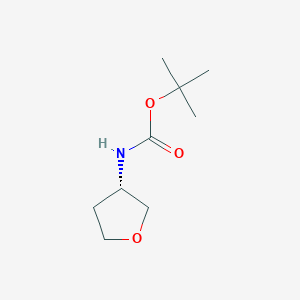
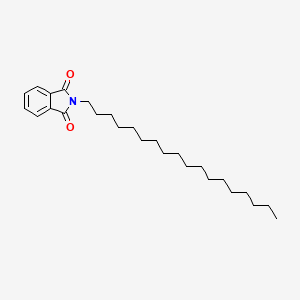
![4-Cyclopropyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B8788179.png)
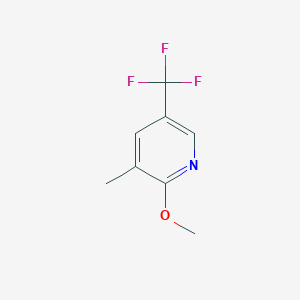
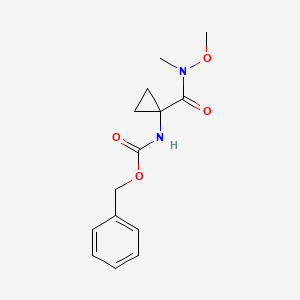
![5-azido-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8788191.png)
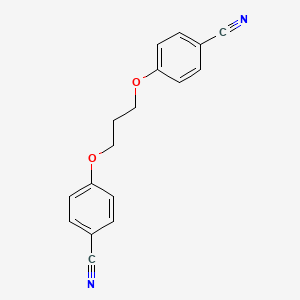

![3,5-Diamino-4-[(2-Chlorophenyl)Hydrazono]Pyrazole](/img/structure/B8788212.png)
![Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B8788231.png)

